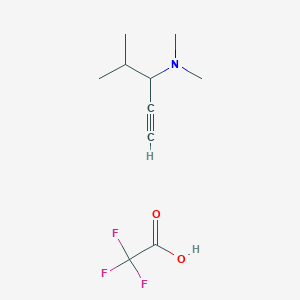

2,2,2-Trifluoroacetic acid;N,N,4-trimethylpent-1-yn-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of TFA can be represented by the InChI string:InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7) . The molecular weight of TFA is 114.023 g·mol−1 . Physical And Chemical Properties Analysis

TFA is a colorless liquid with a vinegar-like odor . It has a density of 1.489 g/cm3 at 20 °C, a melting point of −15.4 °C, and a boiling point of 72.4 °C . It is miscible in water . The acidity (pKa) of TFA is 0.52 .Wissenschaftliche Forschungsanwendungen

Catalyst and Reagent in Chemical Synthesis

Trifluoroacetic Acid (TFA) has been widely utilized as a catalyst and reagent in various chemical syntheses due to its ability to donate fluorine atoms and promote reactions under mild conditions. For instance, TFA catalyzes the one-pot, four-component synthesis of substituted dihydro 2-oxypyroles and the domino reaction for the synthesis of amino acid-derived 2,3-dihydro-1H-1,5-benzodiazepines . These methods offer advantages such as short reaction times, high yields, and clean work-ups, making them valuable for constructing medicinally relevant molecules (Lashkari et al., 2018) (Bera et al., 2014).

Fluorination and Functionalization of Amines

Research has demonstrated the efficacy of using TFA for the catalyst-free trifluoroethylation of amines , introducing fluorinated groups into biologically active compounds. This approach enhances the physicochemical properties of amines, making it significant in medicinal chemistry. The process exhibits remarkable functional group tolerance and does not require rigorous exclusion of moisture or oxygen, utilizing TFA as a stable and inexpensive fluorine source (Andrews et al., 2017).

Sensor Development and Materials Science

In materials science, TFA plays a role in the development of sensors. For example, aggregation-induced emission nanofibers have been synthesized for detecting aromatic amine and acid vapors. These sensors leverage the fluorophore's low HOMO energy level and the acridine moiety as an acid-binding site, demonstrating the potential for TFA in creating sensitive and selective environmental monitors (Xue et al., 2017).

Advanced Organic Syntheses

Further, TFA has facilitated advanced organic syntheses , such as the hydration of ynamides to produce N-monosubstituted amides, showcasing its versatility and effectiveness in synthesizing complex organic structures under benign conditions. This method is particularly noteworthy for its broad substrate scope and high yields, highlighting TFA's utility in synthetic organic chemistry (Huang et al., 2016).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for “2,2,2-Trifluoroacetic acid;N,N,4-trimethylpent-1-yn-3-amine” are not mentioned in the sources, TFA is widely used in organic chemistry for various purposes . Its unique properties and reactivity offer diverse applications in fields like pharmaceuticals, organic synthesis, and chemical analysis.

Eigenschaften

IUPAC Name |

2,2,2-trifluoroacetic acid;N,N,4-trimethylpent-1-yn-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.C2HF3O2/c1-6-8(7(2)3)9(4)5;3-2(4,5)1(6)7/h1,7-8H,2-5H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXSWDZCQCWUST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#C)N(C)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroacetic acid;N,N,4-trimethylpent-1-yn-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2709573.png)

![N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2709582.png)

amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2709585.png)

![N'-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2709586.png)

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2709590.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2709593.png)

![N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2709594.png)